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Compound of Interest

Compound Name: Tert-butanol-1,1,1,3,3,3-D6

Cat. No.: B13420383

Get Quote

In the landscape of chemical research and pharmaceutical development, isotopic labeling is a

cornerstone technique for elucidating reaction mechanisms, tracing metabolic pathways, and

enhancing analytical sensitivity. Deuterium (²H or D), a stable isotope of hydrogen, offers a

subtle yet powerful modification to a molecule's properties. Its increased mass compared to

protium (¹H) leads to a stronger C-D bond, which can significantly alter reaction kinetics—a

phenomenon known as the Kinetic Isotope Effect (KIE).

This guide focuses on a specifically deuterated isotopologue: tert-butanol-1,1,1,3,3,3-d6, or

(CD₃)₂(CH₃)COH. Unlike its fully deuterated counterpart, tert-butanol-d10, this molecule

possesses a unique combination of deuterated and non-deuterated methyl groups attached to

a central tertiary carbon. This selective labeling makes it an invaluable tool for precise

investigations where the reactivity of specific methyl groups is under scrutiny. For researchers,

scientists, and drug development professionals, understanding the distinct properties and

applications of this compound is critical for designing robust and insightful experiments.

This document provides a comprehensive overview of the chemical and physical properties,

molecular structure, and key applications of tert-butanol-1,1,1,3,3,3-d6, grounded in

authoritative references and field-proven insights.
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Part 1: Molecular Structure and Physicochemical
Properties
The defining feature of tert-butanol-1,1,1,3,3,3-d6 is its molecular architecture. It is a tertiary

alcohol where two of the three methyl groups bonded to the central carbon are perdeuterated.

Caption: Molecular structure of tert-butanol-1,1,1,3,3,3-d6.

The IUPAC name for this compound is 1,1,1,3,3,3-hexadeuterio-2-methylpropan-2-ol.[1][2] Its

physical and chemical properties are summarized below. Note that while some experimental

values for this specific isotopologue are not widely published, they can be reliably inferred to be

very close to those of non-deuterated tert-butanol.
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Property Value Source

IUPAC Name
1,1,1,3,3,3-hexadeuterio-2-

methylpropan-2-ol
[1][2]

Synonyms

tert-Butanol-D6 (dimethyl-D6),

tert-Butyl-1,1,1,3,3,3-d6

Alcohol

[2]

CAS Number 53853-65-9 [2]

Molecular Formula C₄H₄D₆O [1]

Molecular Weight 80.16 g/mol [1]

Exact Mass 80.110825414 Da [1]

Appearance Colorless liquid or solid [3][4]

Melting Point
~25 °C (for non-deuterated

form)
[5]

Boiling Point
~83 °C (for non-deuterated

form)
[5]

Density
~0.775 g/mL at 25 °C (for non-

deuterated form)
[5]

Solubility
Miscible with water, ethanol,

and diethyl ether
[6]

Part 2: Core Applications in Scientific Research
The strategic placement of deuterium atoms makes tert-butanol-d6 a versatile tool for a range

of sophisticated applications.

Application 1: Probing Reaction Mechanisms via Kinetic
Isotope Effect (KIE) Studies
The primary application for this molecule is in the study of reaction mechanisms. The C-D bond

is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that
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involve the cleavage of a C-H bond in the rate-determining step will proceed significantly slower

when a deuterium atom is substituted at that position.[7]

By comparing the reaction rate of tert-butanol with that of tert-butanol-1,1,1,3,3,3-d6,

researchers can determine if the methyl C-H bonds are broken during the slowest step of a

reaction. For example, in studies of alcohol dehydration over a catalyst, a KIE (kH/kD > 1)

would suggest a mechanism involving C-H bond activation, such as a concerted E2 elimination

pathway.[8] The presence of the non-deuterated methyl group acts as an internal control,

allowing for complex NMR and mass spectrometry studies to distinguish the reactivity of

different parts of the molecule.
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Caption: Experimental workflow for a Kinetic Isotope Effect study.

Application 2: Isotopic Labeling for Mechanistic and
Metabolic Tracing
Beyond KIE studies, tert-butanol-d6 serves as a labeled compound for tracing the fate of

molecules in complex chemical and biological systems.[9][10]

Mechanistic Studies: In organic synthesis, reacting tert-butanol-d6 to, for example, create a

deuterated tert-butyl protecting group, allows chemists to introduce a "heavy" tag into a

larger molecule. The fate of this tag can be followed through multi-step syntheses using

mass spectrometry, providing certainty about molecular transformations.

Metabolic Research: When used in biochemical assays, the deuterium atoms act as tracers.

[9] Researchers can track how a compound containing the deuterated tert-butyl moiety is

metabolized by cells or enzymes, identifying the resulting metabolites by their characteristic

mass shift in a mass spectrometer.

Application 3: Advanced NMR Spectroscopy
While fully deuterated solvents are common in NMR, selectively labeled compounds like tert-

butanol-d6 have specialized uses.

Simplifying Spectra: In complex ¹H NMR spectra, the replacement of six protons with

deuterons removes their signals, potentially simplifying overlapping regions and aiding in the

assignment of the remaining proton signals (in this case, the lone methyl and hydroxyl

protons).

Probing Molecular Dynamics: The tert-butyl group is often used as an NMR probe because

its three equivalent methyl groups give a sharp, intense singlet, even in large biomolecules,

provided it retains rotational freedom.[11] Using tert-butanol-d6 allows for studies where the

dynamics of specific parts of a molecule can be isolated and compared.

Part 3: Experimental Protocol - Synthesis of a
Deuterated Alkene via Dehydration
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This protocol provides a conceptual framework for using tert-butanol-1,1,1,3,3,3-d6 in a

practical laboratory setting to synthesize a deuterated product and demonstrate the principles

of isotopic labeling.

Objective: To perform an acid-catalyzed dehydration of tert-butanol-1,1,1,3,3,3-d6 to produce

deuterated isobutylene and observe the incorporation of the deuterium label.

Materials:

tert-Butanol-1,1,1,3,3,3-d6

Concentrated Sulfuric Acid (H₂SO₄) or Alumina (Al₂O₃) catalyst

Distillation apparatus

Ice bath

Anhydrous Calcium Chloride (drying agent)

NMR tubes and deuterated chloroform (CDCl₃) for analysis

Methodology:

Reactor Setup: Assemble a simple distillation apparatus. In a round-bottom flask, place 5.0 g

of tert-butanol-1,1,1,3,3,3-d6.

Causality: A distillation setup is used because the product, isobutylene, is a gas at room

temperature and will distill as it is formed, driving the reaction to completion according to

Le Châtelier's principle.

Catalyst Addition: Slowly add 1 mL of concentrated sulfuric acid to the flask while cooling it in

an ice bath. Alternatively, for a solid-phase catalysis, use a packed bed of activated alumina

heated to the reaction temperature.

Causality: Strong acid is required to protonate the hydroxyl group, turning it into a good

leaving group (water) and initiating the elimination reaction to form a carbocation

intermediate. The ice bath controls the initial exothermic reaction of mixing acid and

alcohol.
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Reaction: Gently heat the mixture to approximately 80-90 °C. The gaseous product will begin

to distill.

Causality: This temperature provides sufficient energy to overcome the activation energy

for the dehydration reaction without causing significant side reactions.

Product Collection: Pass the evolved gas through a drying tube containing anhydrous

calcium chloride and collect the product in a cold trap cooled with a dry ice/acetone bath or

liquid nitrogen.

Causality: The drying tube removes any co-distilled water. The cold trap is essential to

condense the gaseous isobutylene product (boiling point: -7 °C) into a liquid for analysis.

Analysis:

Mass Spectrometry (GC-MS): Analyze the collected product to confirm its mass. The

expected product, 2-methyl-1,1,3,3-d4-prop-1-ene or 1,1-dideuterio-2-

(dideuteriomethyl)prop-1-ene, will have a distinct molecular ion peak corresponding to its

increased mass from the deuterium labels.

NMR Spectroscopy (¹H and ²H NMR): Dissolve a small sample in CDCl₃. The ¹H NMR

spectrum will show simplified signals compared to non-deuterated isobutylene. The ²H

NMR will show a signal confirming the presence and chemical environment of the

deuterium atoms.

Conclusion
Tert-butanol-1,1,1,3,3,3-d6 is more than just a heavy version of a common solvent. Its specific

isotopic labeling pattern provides a sophisticated tool for detailed scientific inquiry. By

leveraging the subtle differences in bond strength and nuclear properties between hydrogen

and deuterium, researchers can unlock profound insights into reaction kinetics, metabolic

processes, and molecular dynamics. As analytical techniques become more sensitive, the utility

of such precisely labeled compounds will only continue to grow, making them indispensable

assets in the modern research and development laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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